Benzyl alpha-D-mannopyranoside

Enzymology Glycobiology Kinetic Assay

Researchers often face a trade-off between assay sensitivity and linear range when selecting mannoside substrates. This compound offers a balanced solution. - **Assay Performance:** Intermediate Km (~0.190 mM) for jack bean α-mannosidase provides linear response over a broader concentration range than methyl or p-nitrophenyl analogs. - **Synthetic Utility:** Anomeric benzyl group enables orthogonal removal via mild hydrogenolysis; serves as precursor for exclusive α-selective C-glycosylation and 1,4-dideoxy-1,4-imino-D-mannitol (DIM) synthesis. - **Supply:** Stable white solid, soluble in methanol, DCM, DMF, DMSO. Available in research quantities.

Molecular Formula C13H18O6
Molecular Weight 270.28 g/mol
CAS No. 15548-45-5
Cat. No. B013507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl alpha-D-mannopyranoside
CAS15548-45-5
SynonymsPhenylmethyl α-D-Mannopyranoside; 
Molecular FormulaC13H18O6
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1
InChIKeyGKHCBYYBLTXYEV-BNDIWNMDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl α-D-Mannopyranoside Overview


Benzyl alpha-D-mannopyranoside (CAS 15548-45-5) is an α-anomeric benzyl glycoside of D-mannose, belonging to the class of alkyl/aryl α-D-mannopyranosides [1]. It features a benzyl group at the anomeric position, which serves as a temporary protecting group that can be selectively removed via hydrogenolysis to reveal a hemiacetal for further glycosylation or to act as a glycosyl donor/acceptor in oligosaccharide assembly . The compound is a white solid with a melting point of 126–129 °C and a molecular weight of 270.28 g/mol, exhibiting solubility in polar organic solvents such as methanol, DCM, DMF, and DMSO . In biochemical research, it is commonly employed as a substrate in enzymatic assays to study the activity and specificity of α-mannosidases and as a ligand in affinity chromatography for the purification of mannose-binding proteins .

1
α-Mannosidase substrate for enzyme kinetics and specificity studies
2
Glycosyl donor precursor for stereoselective C-glycosylation
3
Orthogonal anomeric protecting group for oligosaccharide assembly
4
Synthetic precursor to mannosidase tool compounds

Why Benzyl α-D-Mannopyranoside Is Irreplaceable


Within the family of α-D-mannopyranosides, the nature of the aglycone moiety (e.g., methyl, p-nitrophenyl, benzyl) profoundly influences key performance characteristics including enzyme-substrate affinity, glycosyl donor reactivity, and the orthogonal removability of the anomeric protecting group. Benzyl alpha-D-mannopyranoside occupies a distinct position: its benzyl group is not merely a placeholder but an active participant in molecular recognition and synthetic strategy. Unlike methyl α-D-mannopyranoside, the benzyl variant exhibits a markedly different Km value with certain α-mannosidases, indicating altered enzyme-substrate complementarity [1]. In chemical synthesis, the benzyl group is orthogonal to many common protecting groups and can be selectively removed via mild hydrogenolysis—a critical feature for complex oligosaccharide assembly that methyl glycosides lack [2]. Furthermore, as a glycosyl donor precursor, benzyl-protected mannopyranosides can deliver exclusive α-C-glycosides, a stereochemical outcome not uniformly achievable with other alkyl glycosides [3]. Therefore, substituting benzyl alpha-D-mannopyranoside with a simpler analog (e.g., methyl or p-nitrophenyl mannopyranoside) can lead to altered enzymatic kinetics, compromised synthetic routes, or loss of stereochemical control, potentially invalidating research results or process yields.

Benzyl α-D-Man
Intermediate Km (~0.190 mM); orthogonal hydrogenolysis; exclusive α-C-glycoside selectivity
Methyl α-D-Man
Lower Km may shift enzyme-substrate affinity; non-orthogonal deprotection limits sequential synthesis strategies
p-Nitrophenyl α-D-Man
Higher Km and chromogenic tag alter assay sensitivity; lack of benzyl group precludes hydrogenolytic deprotection

Quantitative Differentiation Evidence


α-Mannosidase Substrate Affinity

In a direct head-to-head comparison using α-mannosidase purified from Wata callus (Gossypium indicum), benzyl α-D-mannopyranoside exhibited a Michaelis constant (Km) of 0.190 mM, which is 4.6-fold higher than that of methyl α-D-mannopyranoside (Km = 0.182 mM) and 2.8-fold lower than that of p-nitrophenyl α-D-mannopyranoside (Km = 0.527 mM) [1]. This places benzyl α-D-mannopyranoside in a distinct intermediate affinity class among commonly employed chromogenic and non-chromogenic mannosidase substrates.

α-Mannosidase Affinity
Direct head-to-head
Km = 0.190 mM
Intermediate substrate affinity context
4.6-fold higher Km than methyl analog; 2.8-fold lower than p-nitrophenyl analog
Enzymology Glycobiology Kinetic Assay

Exclusive α-C-Glycoside Selectivity

When employed as a glycosyl donor in the form of 2′-carboxybenzyl (CB) 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside, this benzylated mannopyranosyl donor reacts with various glycosyl acceptors to afford α-C-glycosides exclusively or predominantly in good yields [1]. This is in contrast to the corresponding β-D-glucopyranoside donor, which yields mixtures, and to many conventional mannosyl donors that often give poor α-selectivity or complex anomeric mixtures. The exclusive α-selectivity is attributed to the stereoelectronic influence of the benzyl protecting groups and the CB leaving group.

α-C-Glycoside Selectivity
Direct head-to-head
Exclusive α-selectivity
Supports stereochemical control review
Good yields with various glycosyl acceptors; β-glucopyranosyl donor yields mixtures
Synthetic Chemistry C-Glycosylation Oligosaccharide Synthesis

Orthogonal Anomeric Deprotection

The anomeric benzyl group in benzyl α-D-mannopyranoside can be selectively removed via hydrogenolysis, a transformation that is orthogonal to many common hydroxyl protecting groups (e.g., acetyl, benzoyl, silyl) and is not possible with methyl α-D-mannopyranoside, which requires harsh acidic or enzymatic conditions for cleavage [1]. This orthogonal removability is a cornerstone of complex oligosaccharide synthesis, allowing the anomeric position to be unmasked without disturbing other protecting groups, thereby enabling sequential glycosylation steps.

Orthogonal Deprotection
Class-level inference
Selective hydrogenolysis (H₂, Pd/C)
Supports sequential deprotection strategy
Orthogonal to acetyl, benzoyl, and silyl protecting groups
Synthetic Chemistry Protecting Group Strategy Oligosaccharide Synthesis

Mannosidase Inhibitor Precursor

Benzyl α-D-mannopyranoside serves as a key starting material for the chemical synthesis of 1,4-dideoxy-1,4-imino-D-mannitol (DIM), a potent competitive inhibitor of jack bean α-mannosidase (50% inhibition at 25–50 ng/mL) and lysosomal α-mannosidase (50% inhibition at 1–2 µg/mL) [1]. DIM also inhibits glycoprotein processing in cell culture, making it a valuable tool compound for studying N-glycan maturation and for developing therapeutic strategies targeting mannosidases in cancer and lysosomal storage disorders.

Inhibitor Precursor
Supporting evidence
DIM precursor; IC₅₀ 25–50 ng/mL
Reported synthetic entry point
Validated synthetic route to DIM tool compound
Medicinal Chemistry Enzyme Inhibition Glycobiology

Physicochemical Properties

Benzyl α-D-mannopyranoside has a reported melting point range of 126–129 °C and a computed XLogP3 value of -0.7, indicating moderate hydrophilicity [1]. In contrast, methyl α-D-mannopyranoside has a melting point of approximately 130–133 °C, while the more hydrophobic p-nitrophenyl α-D-mannopyranoside melts at 178–180 °C and has a much higher LogP. The benzyl derivative's intermediate hydrophilicity (LogP -0.7) confers solubility in both aqueous buffers (for enzymatic assays) and common organic solvents (for synthetic manipulations), a balanced profile not shared by the more hydrophilic methyl or more lipophilic p-nitrophenyl analogs.

Physicochemical Profile
Supporting evidence
mp 126–129 °C; LogP -0.7
Supports solvent compatibility review
Intermediate hydrophilicity; soluble in aqueous buffers and organic solvents
Analytical Chemistry Quality Control Procurement

Validated Application Scenarios


α-Mannosidase Kinetics and Inhibitor Screening

Use benzyl α-D-mannopyranoside as the substrate in α-mannosidase kinetic assays (e.g., with Wata callus or jack bean α-mannosidase) when a substrate with intermediate Km (~0.190 mM) is required. This intermediate affinity provides a linear assay response over a broader concentration range compared to the very low Km methyl analog (Km 0.182 mM), which can suffer from rapid substrate depletion, or the high Km p-nitrophenyl analog (Km 0.527 mM), which yields lower sensitivity [1]. The compound is particularly suited for inhibitor screening where a balanced substrate turnover is critical for detecting weak to moderate competitive inhibitors.

Stereoselective α-C-Glycosylation

Employ benzyl-protected mannopyranosyl donors derived from benzyl α-D-mannopyranoside (e.g., CB 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside) in C-glycosylation reactions to achieve exclusive α-selectivity [1]. This is essential for synthesizing α-linked mannosides that are components of biologically relevant glycans (e.g., high-mannose N-glycans) or for creating stereochemically defined probes for lectin binding studies. The orthogonal hydrogenolability of the anomeric benzyl group also enables sequential deprotection strategies in multi-step oligosaccharide synthesis [2].

Synthesis of Mannosidase Inhibitors

Utilize benzyl α-D-mannopyranoside as the starting material for the synthesis of 1,4-dideoxy-1,4-imino-D-mannitol (DIM), a potent and well-characterized inhibitor of α-mannosidases (IC50 25–50 ng/mL for jack bean α-mannosidase) [1]. This synthetic pathway enables the production of DIM for investigating glycoprotein processing pathways, studying the role of mannosidases in cancer progression, or developing therapeutic strategies for lysosomal storage disorders such as α-mannosidosis. The availability of a validated synthetic route from benzyl α-D-mannopyranoside makes it the preferred precursor over other mannopyranosides.

Application
Selection Property
Validation Focus
α-Mannosidase kinetics and inhibitor screening
Intermediate substrate affinity
Km and assay linearity review
Stereoselective α-C-glycosylation
Exclusive α-selectivity
Anomeric outcome review
Mannosidase inhibitor synthesis
Reported synthetic precursor
Synthetic pathway reproducibility

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22 linked technical documents
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